Cas no 321391-97-3 (2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-one)

2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-one 化学的及び物理的性質
名前と識別子
-
- 2,3-DIPHENYLHEXAHYDRO-1,2-BENZISOXAZOL-4(2H)-ONE
- 2,3-diphenyl-octahydro-1,2-benzoxazol-4-one
- 1,2-Benzisoxazol-4(2H)-one, hexahydro-2,3-diphenyl-
- 2,3-Diphenylhexahydrobenzo[d]isoxazol-4(2H)-one
- 2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-one
-
2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615691-1mg |
2,3-Diphenylhexahydrobenzo[d]isoxazol-4(2H)-one |
321391-97-3 | 98% | 1mg |
¥464 | 2023-04-05 | |
Key Organics Ltd | 11J-915-1G |
2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one |
321391-97-3 | >90% | 1g |
£770.00 | 2025-02-09 | |
A2B Chem LLC | AI72689-5mg |
2,3-diphenyl-octahydro-1,2-benzoxazol-4-one |
321391-97-3 | >90% | 5mg |
$215.00 | 2023-12-30 | |
TRC | D173850-0.5mg |
2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-one |
321391-97-3 | 0.5mg |
$ 50.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615691-5mg |
2,3-Diphenylhexahydrobenzo[d]isoxazol-4(2H)-one |
321391-97-3 | 98% | 5mg |
¥573 | 2023-04-05 | |
Key Organics Ltd | 11J-915-10MG |
2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one |
321391-97-3 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Ambeed | A885330-1g |
2,3-Diphenyl-octahydro-1,2-benzoxazol-4-one |
321391-97-3 | 90% | 1g |
$611.0 | 2024-04-20 | |
Key Organics Ltd | 11J-915-1MG |
2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one |
321391-97-3 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 11J-915-5MG |
2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one |
321391-97-3 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 11J-915-0.5G |
2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one |
321391-97-3 | >90% | 0.5g |
£385.00 | 2025-02-09 |
2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-one 関連文献
-
1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-oneに関する追加情報
Professional Introduction to 2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-one (CAS No. 321391-97-3)
2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-one, identified by the Chemical Abstracts Service Number (CAS No.) 321391-97-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule belongs to the benzisoxazole class, characterized by a fused benzene ring and an isoxazole moiety. The presence of two phenyl groups at the 2 and 3 positions of the hexahydrobenzisoxazole core enhances its structural complexity and potential biological activity.
The structure of 2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-one features a seven-membered saturated ring system connected to a five-membered isoxazole ring. This unique arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery. The compound’s molecular formula is C₁₃H₁₄NO₂, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The precise arrangement of these atoms contributes to its stability and reactivity under various chemical conditions.
Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic properties of 2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-one. Molecular modeling studies suggest that this compound exhibits moderate solubility in both water and organic solvents, which is critical for its formulation as an active pharmaceutical ingredient (API). Additionally, computational analysis has highlighted potential binding interactions with biological targets, particularly enzymes and receptors involved in metabolic pathways.
In the realm of medicinal chemistry, benzisoxazole derivatives have garnered attention due to their diverse biological activities. Research indicates that compounds within this class may exhibit properties such as anti-inflammatory, antimicrobial, and antitumor effects. The synthesis of 2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-one has been optimized through multi-step organic reactions, including cyclization and functional group transformations. These synthetic methodologies have been refined to improve yield and purity, ensuring suitability for further biological evaluation.
One of the most compelling aspects of 2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-one is its potential as a lead compound in the development of novel therapeutic agents. Preclinical studies have begun to explore its interactions with key biological pathways implicated in diseases such as cancer and neurodegeneration. The presence of phenyl rings in its structure suggests possible modulation of enzyme activity through hydrophobic interactions or π-stacking effects. These interactions are being further investigated to elucidate their role in drug efficacy.
The biological evaluation of this compound has revealed promising results in vitro. Initial assays have demonstrated selective inhibition of certain enzymes over others, indicating a potential therapeutic window for clinical applications. Researchers are particularly interested in its ability to modulate pathways associated with cell proliferation and apoptosis. Further experiments are underway to confirm these findings and to identify any off-target effects that might influence its safety profile.
From a chemical biology perspective, 2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-one serves as an intriguing model for understanding structure-activity relationships within the benzisoxazole class. Its unique structural features provide insights into how modifications at specific positions can alter biological potency and selectivity. This knowledge is being leveraged to design next-generation analogs with enhanced pharmacological properties. Collaborative efforts between synthetic chemists and biologists are essential for translating these findings into tangible therapeutic benefits.
The regulatory considerations for 2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-one are currently under review by pharmaceutical agencies worldwide. As with any novel compound intended for medical use, rigorous testing is required to ensure both efficacy and safety. Regulatory bodies emphasize the importance of comprehensive toxicological studies before clinical trials can commence. These studies will provide critical data on dosage thresholds, potential side effects, and long-term exposure risks.
Looking ahead, future directions in the study of CAS No 321391-97-3 include exploring its potential in combination therapies with other drugs or small molecules. The synergistic effects observed in preclinical models could lead to more effective treatments for complex diseases. Additionally, advances in green chemistry practices may be applied to optimize synthetic routes for this compound, reducing environmental impact while maintaining high standards of quality control.
The broader significance of benzisoxazole derivatives, including CAS No 321391-97-3, lies in their versatility as chemical tools for drug discovery. By understanding their mechanisms of action at a molecular level, researchers can develop innovative strategies for addressing unmet medical needs across multiple therapeutic areas. As scientific methodologies continue to evolve, so too will our ability to harness compounds like this one effectively without compromising ethical or safety standards.
321391-97-3 (2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-one) Related Products
- 1804704-29-7(4-(Difluoromethyl)-2-fluoro-3-iodo-5-methoxypyridine)
- 1823755-17-4(Thiomorpholine, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dioxide)
- 1807438-67-0(3,6-Bis(trifluoromethyl)-2-bromocinnamic acid)
- 1782051-01-7(3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid)
- 2172281-72-8(5-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid)
- 419572-18-2(tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate)
- 2229117-83-1(1-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4-difluorocyclohexan-1-amine)
- 1351609-88-5(2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid)
- 1448027-37-9(2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}acetamide)
- 1171613-29-8(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine)
